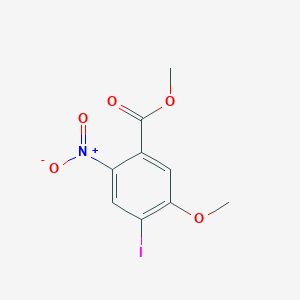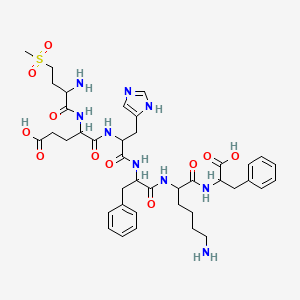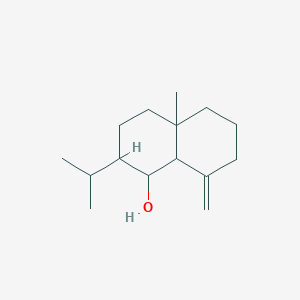
1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bifenilo, 3’-cloro-2,5-dimetil- es un compuesto orgánico que pertenece a la familia del bifenilo. Este compuesto se caracteriza por la presencia de un núcleo de bifenilo con un átomo de cloro en la posición 3’ y dos grupos metilo en las posiciones 2 y 5. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1,1’-Bifenilo, 3’-cloro-2,5-dimetil- se puede sintetizar mediante varios métodos, incluyendo la reacción de acoplamiento de Suzuki–Miyaura. Esta reacción implica el acoplamiento de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio . Las condiciones de reacción típicamente incluyen una base como el carbonato de potasio y un solvente como el tolueno o el etanol.
Métodos de producción industrial: La producción industrial de 1,1’-Bifenilo, 3’-cloro-2,5-dimetil- a menudo implica reacciones de acoplamiento de Suzuki–Miyaura a gran escala debido a su eficiencia y escalabilidad. El uso de reactores de flujo continuo puede aumentar la tasa de producción y el rendimiento del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: 1,1’-Bifenilo, 3’-cloro-2,5-dimetil- experimenta diversas reacciones químicas, que incluyen:
Sustitución electrofílica aromática: Esta reacción implica la sustitución de un átomo de hidrógeno en el anillo aromático por un electrófilo.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar quinonas o reducción para formar derivados dihidro.
Reactivos y condiciones comunes:
Sustitución electrofílica aromática: Los reactivos comunes incluyen halógenos (por ejemplo, bromo), agentes nitrantes (por ejemplo, ácido nítrico) y agentes sulfonantes (por ejemplo, ácido sulfúrico).
Oxidación: Se utilizan reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Se emplean reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales productos:
Sustitución electrofílica aromática: Los productos incluyen bifenilos halogenados, nitro bifenilos y bifenilos sulfonados.
Oxidación: Los productos incluyen quinonas de bifenilo.
Reducción: Los productos incluyen derivados dihidro de bifenilo.
Aplicaciones Científicas De Investigación
1,1’-Bifenilo, 3’-cloro-2,5-dimetil- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha investigado por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Se utiliza en la producción de materiales avanzados, incluidos polímeros y cristales líquidos.
Mecanismo De Acción
El mecanismo de acción de 1,1’-Bifenilo, 3’-cloro-2,5-dimetil- implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías específicas implicadas dependen del contexto de su aplicación, como su uso en el desarrollo de fármacos o como catalizador en reacciones químicas.
Compuestos similares:
- 1,1’-Bifenilo, 2-cloro- : Estructura similar pero con el átomo de cloro en la posición 2.
- 1,1’-Bifenilo, 3,5-dimetil- : Estructura similar pero sin el átomo de cloro.
Unicidad: 1,1’-Bifenilo, 3’-cloro-2,5-dimetil- es único debido a la posición específica de los grupos cloro y metilo, lo que puede influir en su reactividad y su interacción con otras moléculas. Esta estructura única puede conducir a propiedades químicas y biológicas distintas, lo que la hace valiosa en diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
- 1,1’-Biphenyl, 2-chloro- : Similar structure but with the chlorine atom at the 2 position.
- 1,1’-Biphenyl, 3,5-dimethyl- : Similar structure but without the chlorine atom.
Uniqueness: 1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
86949-86-2 |
|---|---|
Fórmula molecular |
C14H13Cl |
Peso molecular |
216.70 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9H,1-2H3 |
Clave InChI |
FAOYZPDSXWBQOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)


![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)



